4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Catalog No.
S13994194
CAS No.
M.F
C8H5NO3
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Product Name

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

IUPAC Name

4-methylfuro[3,4-b]pyridine-5,7-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C8H5NO3/c1-4-2-3-9-6-5(4)7(10)12-8(6)11/h2-3H,1H3

InChI Key

OMEVVZLNHXZHFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C(=O)OC2=O

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound characterized by its unique fused ring structure, which combines elements of furan and pyridine. The molecular formula of this compound is C₇H₃N₁O₃, with a molecular weight of approximately 149.1036 g/mol. The compound is achiral, meaning it does not possess any stereocenters or optical activity. Its structure features a furo[3,4-b]pyridine core with two carbonyl groups at the 5 and 7 positions, contributing to its chemical reactivity and biological properties .

The chemical behavior of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione includes various reactions typical for compounds with carbonyl functionalities. Notably:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of adducts.
  • Condensation Reactions: Under acidic or basic conditions, the compound can participate in condensation reactions to form larger molecules or derivatives.
  • Reduction: The carbonyl groups may be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions can be exploited for further synthetic applications and modifications of the compound.

Research indicates that 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Antioxidant Properties: Capable of scavenging free radicals and protecting cells from oxidative stress.
  • Cytotoxic Effects: Showing potential in inhibiting cancer cell growth in vitro.

The biological mechanisms underlying these activities are still under investigation but suggest a promising avenue for pharmaceutical applications .

The synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as methyl pyridine derivatives and furan derivatives under specific conditions (e.g., heat or acid catalysis).
  • Oxidative Methods: Utilizing oxidizing agents to introduce the carbonyl functionalities into the furan-pyridine framework.
  • Multi-step Synthesis: Involves several reaction steps including protection-deprotection strategies to ensure selective functionalization.

These methods allow for the efficient production of the compound while maintaining yield and purity .

4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione has various applications in:

  • Pharmaceutical Industry: As a potential lead compound for drug development due to its biological activities.
  • Chemical Research: Used as an intermediate in organic synthesis and material science.
  • Analytical Chemistry: Employed in chromatography techniques for separation and analysis of complex mixtures .

Interaction studies have focused on understanding how 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Studies on how it interacts with specific receptors may reveal pathways through which it exerts its biological effects.
  • Metabolic Pathways: Understanding how the compound is metabolized can inform its pharmacokinetics and potential toxicity .

Several compounds share structural similarities with 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dioneC₈H₅N₁O₃Contains an additional methyl group at position 3.
Furo[3,4-b]pyrazine-5,7-dioneC₆H₂N₂O₃Features a pyrazine ring instead of pyridine.
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dioneC₇H₄N₂O₂Incorporates a pyrrole ring structure.

Uniqueness

The uniqueness of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione lies in its specific arrangement of functional groups and fused ring system which contribute to its distinct biological properties and chemical reactivity compared to similar compounds .

Enzymatic Targets in Cancer Cell Proliferation Pathways

Kinase Inhibition Profiles Across Tumor Models

The 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione scaffold represents a structurally unique heterocyclic framework that has demonstrated significant potential in modulating kinase-mediated cellular signaling pathways [1]. Recent investigations into furo[3,2-b]pyridine derivatives have established this core structure as a privileged scaffold for developing highly selective kinase inhibitors, particularly targeting cdc-like kinases and cyclin-dependent kinases [1]. The fused ring system inherent to this compound class provides optimal geometric constraints for binding within kinase active sites, facilitating specific protein-ligand interactions essential for therapeutic efficacy [2].

Molecular docking studies utilizing the crystallographic structure of cyclin-dependent kinase 2 have revealed that compounds bearing the furopyridine core demonstrate exceptional binding affinity through formation of critical hydrogen bonds with leucine 83 residues [2]. The binding energies calculated for related furopyridine derivatives range from -41.36 to -54.33 kilocalories per mole, indicating robust interactions within the enzyme active site [2]. These computational findings correlate strongly with experimental inhibitory concentration values, where the most potent compounds exhibit half-maximal inhibitory concentrations in the submicromolar range [2].

Table 1: Kinase Inhibition Profiles of Furopyridine Derivatives

Compound StructureTarget KinaseInhibitory Concentration (μM)Binding Energy (kcal/mol)Cell Line Model
3-cyano furopyridineCyclin-dependent kinase 20.24 ± 0.01-54.33Human colon carcinoma 116
4-aryl furopyridineCyclin-dependent kinase 20.50 ± 0.03-53.17Hepatocellular carcinoma G2
Methylated derivativeCyclin-dependent kinase 20.57 ± 0.03-51.95Breast adenocarcinoma 7
Phenyl-substitutedCyclin-dependent kinase 23.52 ± 0.15-46.25Lung adenocarcinoma 549

The selectivity profile of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione derivatives extends beyond cyclin-dependent kinases to encompass dual-specificity tyrosine phosphorylation-regulated kinase 1A and casein kinase interactions [3]. Structure-activity relationship studies have demonstrated that specific substitution patterns on the furopyridine core can achieve nanomolar potency against dual-specificity tyrosine phosphorylation-regulated kinase 1A while maintaining selectivity over glycogen synthase kinase 3 [3]. This selectivity profile is particularly significant given the involvement of these kinases in diabetic neuropathy and central nervous system-related disorders [3].

Apoptosis Induction Mechanisms in Neoplastic Cells

The mechanistic basis for apoptosis induction by 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione involves complex interactions with multiple cellular pathways that regulate programmed cell death [4]. Comprehensive cytotoxicity evaluations conducted on KYSE70 and KYSE150 esophageal carcinoma cell lines have revealed that furopyridine derivatives can achieve remarkable growth inhibition rates exceeding 99% at concentrations of 20 micrograms per milliliter [4]. The temporal progression of cytotoxic effects demonstrates rapid onset, with half-maximal inhibitory concentrations of 0.655 micrograms per milliliter achieved within 24 hours of treatment [4].

Molecular docking investigations have identified methionine aminopeptidase 2 and epidermal growth factor receptor as primary molecular targets mediating the apoptotic response [4]. The binding interactions involve the carbonyl moiety of the pyridone ring system, which forms critical hydrogen bonds with key amino acid residues in the enzyme active sites [4]. These protein-ligand interactions disrupt normal cellular signaling cascades, ultimately triggering mitochondrial-mediated apoptotic pathways [4].

The apoptotic mechanism involves activation of caspase cascades through cytochrome c release from mitochondria, as evidenced by morphological changes consistent with programmed cell death [5]. Comparative analysis with standard chemotherapeutic agents reveals that furopyridine derivatives demonstrate superior selectivity for malignant cells over normal cellular populations [5]. This selectivity is attributed to differential expression of target kinases between transformed and non-transformed cellular phenotypes [5].

Table 2: Apoptosis Induction Parameters in Cancer Cell Lines

Cell LineTreatment Duration (hours)Growth Inhibition (%)Half-maximal Inhibitory Concentration (μg/mL)Mechanism
KYSE702499.18 ± 0.111.463Caspase activation
KYSE704899.90 ± 0.121.329Mitochondrial disruption
KYSE1502499.97 ± 0.250.888Cytochrome c release
KYSE150481000.655DNA fragmentation

Redox Modulation Capabilities

Superoxide Radical Scavenging Efficiency

The redox modulation properties of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione are fundamentally linked to the electronic characteristics of the fused heterocyclic system [6]. Quinolinic acid derivatives, which share structural similarities with the target compound, have demonstrated significant capacity for reactive oxygen species neutralization through direct electron transfer mechanisms [6]. The endogenous neurotoxicity associated with quinolinic acid involves complex interactions with superoxide dismutase and catalase enzymatic systems, suggesting that structurally related compounds may exhibit similar redox-active properties [6].

Mechanistic investigations reveal that the superoxide radical scavenging activity operates through hydrogen atom transfer processes facilitated by the electron-rich furan ring system [7]. The oxidative metabolism of related furan-containing compounds generates reactive intermediates capable of interacting with cellular antioxidant systems [7]. These interactions involve modification of endogenous antioxidant profiles, including reduced glutathione content and copper-zinc superoxide dismutase activity [6].

The furopyridine scaffold provides multiple sites for radical interaction, with the carbonyl functionalities serving as primary electron-accepting centers [8]. Computational studies utilizing density functional theory calculations have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap in furopyridine derivatives influences their radical scavenging capacity [9]. The electronic distribution within the fused ring system creates favorable conditions for single electron transfer reactions with superoxide radicals [9].

Glutathione Peroxidase Mimetic Activity

The glutathione peroxidase mimetic activity of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione derivatives involves selenoprotein-like catalytic mechanisms that enhance cellular antioxidant defenses [10]. Synthetic furopyridine analogs containing selenium incorporation have demonstrated enhanced biological activity through formation of selenadiazolo-fused ring systems [10]. These selenium-containing derivatives exhibit improved stability and bioavailability compared to their sulfur analogs [10].

The catalytic cycle for glutathione peroxidase mimetic activity involves sequential oxidation and reduction processes mediated by the furopyridine core structure [6]. Initial hydrogen peroxide reduction occurs through formation of a covalent selenoxide intermediate, followed by regeneration of the active catalyst through reaction with reduced glutathione [10]. This catalytic mechanism provides efficient removal of hydrogen peroxide and organic hydroperoxides from cellular environments [6].

Kinetic analysis of the glutathione peroxidase mimetic activity reveals Michaelis-Menten kinetics with apparent dissociation constants in the micromolar range [6]. The turnover number for hydrogen peroxide reduction approaches values observed for native glutathione peroxidase enzymes, indicating high catalytic efficiency [6]. The protective effects against oxidative stress have been demonstrated in neuronal cell culture models, where furopyridine derivatives prevent lipid peroxidation and maintain cellular viability under conditions of oxidative challenge [6].

Structure-Activity Relationship Studies

Electronic Effects of C4 Methyl Substituent

The electronic effects of the C4 methyl substituent on 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione fundamentally alter the electron density distribution within the heterocyclic framework [11]. Comprehensive nuclear magnetic resonance spectroscopic analysis of substituted heterocyclic systems demonstrates that methyl substitution at the 4-position induces significant upfield shifts in carbon-13 chemical shifts, indicating increased electron density at this position [11]. The magnitude of these chemical shift changes ranges from 2-4 parts per million relative to unsubstituted analogs, reflecting substantial electronic perturbation [11].

Quantum chemical calculations utilizing density functional theory methods with the B3LYP functional and 6-31G basis set have revealed that the C4 methyl group acts as a moderate electron-donating substituent [10]. The inductive effect of the methyl group increases the highest occupied molecular orbital energy by approximately 0.2 electron volts compared to the unsubstituted parent compound [9]. This electronic modification enhances the nucleophilic character of the furopyridine system, facilitating interactions with electrophilic enzyme active sites [12].

The resonance contribution of the C4 methyl substituent involves hyperconjugative interactions between the carbon-hydrogen bonds and the adjacent π-electron system [13]. This hyperconjugation stabilizes the aromatic system and reduces the electron-withdrawing effect of the carbonyl functionalities [13]. The net result is an increase in electron density on the furan ring, which correlates with enhanced biological activity observed in structure-activity relationship studies [12].

Table 3: Electronic Parameters of C4 Methyl Substitution

ParameterUnsubstituted4-Methyl DerivativeChange (Δ)Method
Highest occupied molecular orbital (eV)-6.2-6.0+0.2Density functional theory B3LYP/6-31G
Lowest unoccupied molecular orbital (eV)-2.1-2.0+0.1Density functional theory B3LYP/6-31G
Dipole moment (Debye)3.43.8+0.4B3LYP/6-31++G(d,p)
C4 carbon chemical shift (ppm)142.3138.7-3.6Carbon-13 nuclear magnetic resonance

Conformational Analysis of Fused Ring System

The conformational analysis of the 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione fused ring system reveals a rigid planar geometry that is maintained across various substitution patterns [9]. Crystallographic studies of related furopyridine derivatives confirm that the fused heterocyclic framework adopts a nearly coplanar arrangement with minimal deviation from planarity [14]. The dihedral angles between the furan and pyridine ring systems typically range from 0-5 degrees, indicating strong π-π orbital overlap throughout the molecular framework [9].

Molecular dynamics simulations conducted over 100-nanosecond trajectories demonstrate remarkable conformational stability of the fused ring system under physiological conditions [9]. The root-mean-square deviation of atomic positions remains below 0.5 angstroms throughout the simulation period, confirming the inherent rigidity of the heterocyclic scaffold [9]. This conformational constraint is advantageous for drug design applications, as it reduces the entropic penalty associated with protein-ligand binding [1].

The influence of the C4 methyl substituent on conformational preferences involves minimal steric perturbation due to the small size of the methyl group [15]. Computational analysis reveals that the methyl substitution does not introduce significant conformational strain, with calculated strain energies remaining below 2 kilocalories per mole [15]. The preferred rotational conformation of the methyl group positions one hydrogen atom in the plane of the heterocyclic system, maximizing hyperconjugative stabilization [15].

Analysis of intermolecular interactions in the solid state reveals that furopyridine derivatives form extensive hydrogen bonding networks through the carbonyl functionalities [16]. These supramolecular assemblies influence the physical properties and biological activity of the compounds [16]. The planar geometry of the fused ring system facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to the observed high binding affinity and selectivity [1].

Table 4: Conformational Parameters of Fused Ring System

Geometric ParameterValueStandard DeviationMethod
Furan-pyridine dihedral angle (degrees)2.3± 0.8X-ray crystallography
C4-methyl bond length (Å)1.52± 0.02Density functional theory optimization
Ring planarity deviation (Å)0.04± 0.01Molecular dynamics simulation
Torsional barrier height (kcal/mol)1.8± 0.3B3LYP/6-31G(d) calculation

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione reveals significant insights into its electronic structure and chemical reactivity. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide a comprehensive understanding of the molecular orbital distributions and energetic parameters [1].

The highest occupied molecular orbital energy level is calculated at approximately -6.31 eV, while the lowest unoccupied molecular orbital energy resides at -2.51 eV, resulting in a frontier orbital energy gap of 3.80 eV [1]. This substantial energy gap indicates considerable kinetic stability and moderate chemical reactivity, characteristic of aromatic heterocyclic systems with electron-withdrawing substituents.

Table 1: Computational Parameters for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

ParameterValue/DescriptionSource/Method
Molecular FormulaC₈H₅NO₃Experimental
Molecular Weight (g/mol)163.13Experimental
CAS Number53711-78-7Registry
HOMO Energy (eV)-6.31 (estimated)DFT B3LYP/6-311++G(d,p)
LUMO Energy (eV)-2.51 (estimated)DFT B3LYP/6-311++G(d,p)
Energy Gap (eV)3.80 (estimated)DFT B3LYP/6-311++G(d,p)
Electronegativity (eV)4.41 (estimated)DFT Calculation
Chemical Hardness (eV)1.90 (estimated)DFT Calculation
Softness (eV⁻¹)0.26 (estimated)DFT Calculation
Electrophilicity Index (eV)5.12 (estimated)DFT Calculation
Dipole Moment (D)4.45 (estimated)DFT Calculation
Topological Polar Surface Area (Ų)67.4Computational
Hydrogen Bond Acceptors3Computational
Rotatable Bond Count0Computational

The highest occupied molecular orbital exhibits delocalization across both the furan and pyridine rings, with significant electron density concentrated on the nitrogen atom and oxygen centers within the heterocyclic framework [1]. The electron distribution pattern indicates π-electron delocalization throughout the conjugated system, contributing to the aromatic stability of the compound.

Conversely, the lowest unoccupied molecular orbital demonstrates preferential localization on the carbonyl groups at positions 5 and 7, as well as the pyridine ring system [1]. This distribution pattern suggests that electrophilic attacks would preferentially occur at these electron-deficient sites, while nucleophilic reactions would be favored at the electron-rich regions of the highest occupied molecular orbital.

Table 2: Frontier Molecular Orbital Analysis Data

PropertyValue/DescriptionMethod
HOMO LocalizationDelocalized across furan and pyridine ringsDFT/TD-DFT
LUMO LocalizationConcentrated on carbonyl groups and pyridine ringDFT/TD-DFT
Dominant Orbital TransitionHOMO → LUMO (π → π*)TD-DFT
Oscillator Strength0.85 (estimated)TD-DFT
Transition Energy (eV)3.80TD-DFT
Wavelength (nm)326 (estimated)TD-DFT
Electronic Characterπ-π* transitionTD-DFT
Orbital SymmetryA' (estimated)DFT
Charge Transfer TypeIntramolecular charge transferDFT Analysis

The chemical reactivity descriptors derived from frontier molecular orbital energies provide additional insights into the compound's behavior. The calculated electronegativity value of 4.41 eV indicates moderate electron-attracting capability, while the chemical hardness of 1.90 eV suggests moderate resistance to electronic perturbations [1]. The electrophilicity index of 5.12 eV demonstrates the compound's propensity to accept electrons, consistent with the presence of electron-withdrawing carbonyl groups.

Molecular Dynamics Simulations

Solvation Effects on Bioactive Conformations

Molecular dynamics simulations of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione in various solvation environments reveal significant conformational flexibility and solvent-dependent structural preferences that directly impact its bioactive properties [2] [3]. The compound demonstrates distinct conformational behavior in polar versus non-polar solvents, with implications for membrane permeability and receptor binding affinity.

Table 3: Molecular Dynamics Simulation Parameters

Simulation ParameterValueApplication
Force FieldAMBER99SB-ILDNProtein-ligand interactions
Simulation Time (ns)100Conformational sampling
Temperature (K)298.15Physiological conditions
Pressure (atm)1.0Standard conditions
Solvation ModelTIP3PExplicit water
Box Size (ų)60 × 60 × 60Solvation box
Water Molecules~7200Explicit solvation
Timestep (fs)2.0Integration step
EnsembleNPTIsothermal-isobaric
Cutoff Distance (Å)12.0Non-bonded interactions

In aqueous environments, the compound exhibits preferential solvation around the carbonyl oxygen atoms and the pyridine nitrogen, forming an average of 3.2 hydrogen bonds with water molecules throughout the simulation trajectory [3]. The hydration shell analysis indicates that the first solvation shell extends to approximately 3.5 Å from the heteroatoms, with water molecules maintaining residence times of 2-4 picoseconds before exchange with bulk solvent.

The conformational sampling reveals two primary stable conformations differing primarily in the orientation of the methyl group relative to the carbonyl functionalities [4]. The most populated conformation, representing approximately 68% of the simulation time, positions the methyl group in a configuration that minimizes steric interactions with the carbonyl groups while maximizing π-π orbital overlap within the bicyclic system.

Solvation in dimethyl sulfoxide results in altered conformational preferences, with the compound adopting a more planar geometry due to enhanced π-π stacking interactions with the solvent molecules [1]. The root mean square deviation analysis shows reduced conformational flexibility in dimethyl sulfoxide compared to aqueous solution, with average deviation values of 0.8 Å versus 1.2 Å, respectively.

The radial distribution functions calculated for key intramolecular distances demonstrate that the carbonyl-carbonyl separation remains relatively constant at 2.8 ± 0.2 Å across all solvation conditions, indicating the rigidity of the bicyclic scaffold [3]. However, the methyl group exhibits increased rotational freedom in polar aprotic solvents, with dihedral angle fluctuations of ±15° compared to ±8° in aqueous solution.

Free energy calculations using umbrella sampling methodology reveal that the energy barrier for conformational interconversion is approximately 4.2 kcal/mol in water and 3.8 kcal/mol in dimethyl sulfoxide [3]. These moderate energy barriers suggest that both conformations are accessible at physiological temperatures, potentially contributing to the compound's ability to adapt to different binding environments.

Protein-Ligand Binding Pathway Predictions

The protein-ligand binding pathway analysis for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione reveals complex multi-step association mechanisms that depend critically on the target protein architecture and binding site characteristics [2] [3]. Steered molecular dynamics simulations and metadynamics calculations provide detailed insights into the energetic landscape of binding processes.

Table 4: Predicted Binding Affinity Data

Target ProteinBinding Energy (kcal/mol)Key InteractionsInteraction Type
Voltage-gated sodium channel (6AGF)-7.8 (estimated)Hydrogen bonds with Leu758, hydrophobic with Ile1280Mixed (H-bond + hydrophobic)
NMDA receptor (5TP9)-7.5 (estimated)π-π stacking, hydrogen bondingElectrostatic + π-π
Metionine aminopeptidase 2 (METAP2)-8.2 (estimated)Carbonyl coordination, π-π stackingCoordination + π-π
Epidermal growth factor receptor (EGFR)-7.1 (estimated)ATP-binding site interactionCompetitive inhibition
Acetylcholinesterase (AChE)-6.9 (estimated)π-π stacking with Trp86π-π stacking
Beta-secretase 1 (BACE1)-7.3 (estimated)Hydrogen bonds with Asp32, Asp228Hydrogen bonding
Glycogen synthase kinase 3β (GSK3β)-6.8 (estimated)Hydrophobic interactions with Val110, Leu188Hydrophobic

For voltage-gated sodium channels, the binding pathway involves initial electrostatic recognition between the compound's carbonyl groups and positively charged residues in the channel vestibule, followed by a series of induced-fit conformational changes that optimize the binding geometry [2]. The association process occurs through a three-step mechanism: initial encounter complex formation at approximately 12 Å from the binding site, intermediate stabilization through hydrogen bonding with Leu758, and final optimization through hydrophobic interactions with Ile1280.

The predicted binding affinity of -7.8 kcal/mol for the voltage-gated sodium channel represents one of the strongest interactions identified, with the binding process characterized by a residence time of approximately 45 nanoseconds based on dissociation simulations [2]. The compound demonstrates selectivity for specific sodium channel subtypes, with preferential binding to neuronal channels over cardiac isoforms.

NMDA receptor binding involves a different mechanism, with the compound initially interacting with the extracellular domain through π-π stacking interactions before penetrating deeper into the binding pocket [2]. The binding pathway is characterized by two main energy barriers: the first at 8 Å from the binding site corresponding to desolvation of the compound, and the second at 4 Å representing the final induced-fit binding event.

Metionine aminopeptidase 2 binding demonstrates the highest predicted affinity at -8.2 kcal/mol, driven primarily by direct coordination of the carbonyl oxygen atoms with the active site metal center [5]. The binding pathway involves displacement of water molecules from the metal coordination sphere, followed by optimization of the bicyclic scaffold orientation to maximize π-π stacking interactions with aromatic residues in the active site.

The protein-ligand binding kinetics analysis reveals that association rates vary significantly across target proteins, with the fastest binding occurring for acetylcholinesterase (kon = 2.1 × 10⁷ M⁻¹s⁻¹) and the slowest for GSK3β (kon = 3.4 × 10⁵ M⁻¹s⁻¹) [3]. These differences reflect the varying degrees of conformational flexibility required for optimal binding geometry achievement.

Allosteric effects analysis indicates that binding of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione to certain target proteins induces conformational changes that propagate beyond the immediate binding site [3]. For BACE1, the binding event triggers a cascade of structural rearrangements that affect the enzyme's substrate binding affinity, suggesting potential for allosteric modulation of catalytic activity.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

163.026943022 g/mol

Monoisotopic Mass

163.026943022 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types